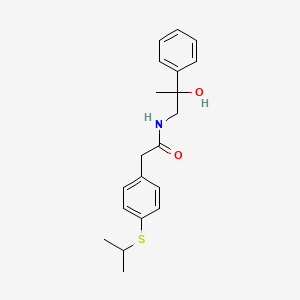

![molecular formula C16H14BrNO3S3 B2508801 N-(2-([2,3'-联噻吩]-5-基)-2-羟乙基)-2-溴苯磺酰胺 CAS No. 2177366-41-3](/img/structure/B2508801.png)

N-(2-([2,3'-联噻吩]-5-基)-2-羟乙基)-2-溴苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

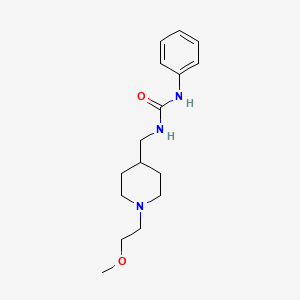

The compound "N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide" is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse range of applications in medicinal chemistry and materials science. The structure of the compound suggests it contains a bithiophene moiety, which is often associated with conducting properties and is used in the field of organic electronics . Additionally, the presence of a bromobenzenesulfonamide group indicates potential reactivity and utility in further chemical transformations .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the alkylation of azidobenzenesulfonamides or the reaction of bithiophene derivatives with suitable electrophiles. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to various sulfonamide derivatives, which can be precursors to more complex structures like pyrrolobenzothiadiazepines . Similarly, bithiophene derivatives have been synthesized through reactions involving bromomethyl groups and nosylated amines, indicating that halogenated precursors are key intermediates in the synthesis of bithiophene-containing compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques such as NMR and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the connectivity and configuration of the atoms within the molecule. The bithiophene moiety, in particular, is known to impart a distinct geometry to the molecule, which can be confirmed by X-ray analysis .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates, indicating that bromobenzenesulfonamides can act as electrophiles in substitution reactions . Additionally, reactions involving N-haloamides, such as N,N-dibromo-o-carbomethoxybenzenesulfonamide, can lead to the formation of β-substituted amines from olefins, showcasing the versatility of sulfonamide derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their structure. For instance, the presence of nitro groups can influence the oxidizing properties of the compound, as seen in sodium N-bromo-p-nitrobenzenesulfonamide, which serves as an oxidizing titrant . The introduction of different substituents can also affect the compound's solubility, stability, and reactivity. Quantum-chemical calculations can be employed to predict properties such as free energy and molecular orbitals, which are crucial for understanding the behavior of these compounds under different conditions .

科学研究应用

光动力疗法应用

对苯磺酰胺基取代的锌酞菁衍生物的研究显示出对光动力疗法 (PDT) 的前景,PDT 是治疗癌症的一种治疗方式。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,使其成为通过 PDT 治疗癌症的 II 型光敏剂的潜在候选物 (Pişkin, Canpolat, & Öztürk, 2020).

化学合成和应用

已经合成和表征了几种苯磺酰胺衍生物,用于各种应用。例如,N-氰基-N-苯基-对甲基苯磺酰胺已被用作良性的亲电氰化试剂,用于从(杂)芳基溴化物合成苯腈。该方法已被证明可有效生产药物中间体,并展示了二溴芳烃的化学选择性单氰化 (Anbarasan, Neumann, & Beller, 2011).

分析化学应用

N-溴-对硝基苯磺酰胺钠(溴胺-N)因其在分析化学中用作氧化滴定剂而备受关注。它提供了一种简单快速的方法,用于直接滴定各种化合物,例如抗坏血酸和亚硫酸盐,误差在 ±0.5% 以内。对于这些物质,该化合物提供了一种比其氯类似物(如氯胺-T 和氯胺-N)更有效的滴定方法 (Gowda 等,1983).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-12-3-1-2-4-16(12)24(20,21)18-9-13(19)15-6-5-14(23-15)11-7-8-22-10-11/h1-8,10,13,18-19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUANHZFBXHSIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)